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An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloropyridazine-4-
carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Core Heterocyclic Scaffold
3-Chloropyridazine-4-carboxylic acid (CAS No. 1023307-42-7) is a halogenated pyridazine

derivative that serves as a crucial building block in medicinal chemistry and materials science.

[1][2][3][4][5] Its unique electronic and structural features, arising from the electron-deficient

pyridazine ring coupled with a carboxylic acid and a chlorine substituent, make it a versatile

synthon for creating complex molecular architectures. In the realm of drug development,

pyridazine and related heterocyclic scaffolds are integral to the design of novel therapeutic

agents, including those with anticancer properties.[6] The carboxylic acid moiety, in particular,

is a key functional group that can influence a molecule's solubility, bioavailability, and target-

binding interactions through hydrogen bonding and ionization.[7]

This guide provides a comprehensive overview of the core physicochemical properties of 3-
Chloropyridazine-4-carboxylic acid, offering field-proven insights and detailed experimental

frameworks. The objective is to equip researchers with the foundational knowledge required to

effectively handle, characterize, and utilize this compound in their research endeavors.
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Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the bedrock of any scientific investigation.

The key identifiers and structural representation of 3-Chloropyridazine-4-carboxylic acid are

outlined below.

IUPAC Name: 3-Chloropyridazine-4-carboxylic acid[4]

Synonyms: 3-Chloro-4-pyridazinecarboxylic acid, 4-Pyridazinecarboxylic acid, 3-chloro-[1][4]

CAS Number: 1023307-42-7[1][2][3][4][5]

Molecular Formula: C₅H₃ClN₂O₂[1][2][3][4][5]

Caption: Figure 1. Chemical Structure of 3-Chloropyridazine-4-carboxylic acid

Core Physicochemical Properties
The following table summarizes the key physicochemical data available for 3-
Chloropyridazine-4-carboxylic acid. These parameters are fundamental for designing

experimental conditions, predicting behavior in biological systems, and ensuring safe handling.
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Property Value Source(s)

Molecular Weight 158.54 g/mol [1][3][5]

Density 1.58 g/cm³ [1]

Boiling Point 412.258 °C (at 760 mmHg) [1]

Flash Point 203.127 °C [1]

Melting Point
Data not available. Requires

experimental determination.

pKa
Data not available. Requires

experimental determination.

Solubility
Data not available. Requires

experimental determination.

Appearance
Solid (typical for similar small

molecule carboxylic acids)

Storage Inert atmosphere, 2-8°C [2]

Spectroscopic Profile (Theoretical)
While specific spectral data for this compound is not readily available in public databases, a

theoretical profile can be predicted based on its functional groups. This theoretical analysis is

crucial for structural verification following synthesis or purification.

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands confirming the presence

of the carboxylic acid and the chloro-pyridazine ring.

O-H Stretch: A very broad band is anticipated in the 2500-3300 cm⁻¹ region, characteristic of

the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[8][9]

C=O Stretch: A strong, sharp absorption peak is expected between 1690-1760 cm⁻¹,

corresponding to the carbonyl group of the carboxylic acid.[8][9]
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C-O Stretch & O-H Bend: Bands in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions,

respectively, associated with the carboxylic acid group.[8]

Aromatic C=C/C=N Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ range.

C-Cl Stretch: A band in the 600-800 cm⁻¹ region, although it can sometimes be weak or

obscured.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the precise molecular structure.

¹H NMR:

Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>10 ppm),

which is D₂O exchangeable.

Pyridazine Ring Protons: Two distinct signals are expected in the aromatic region (typically

7.5-9.5 ppm). Due to the electron-withdrawing nature of the ring nitrogens, chlorine, and

carboxylic acid group, these protons will be significantly deshielded. Their splitting pattern

will depend on their coupling constants.

¹³C NMR:

Carbonyl Carbon (-COOH): A signal in the highly deshielded region of 160-180 ppm.[10]

Pyridazine Ring Carbons: Four distinct signals are expected in the 120-160 ppm range.

The carbons directly attached to the electronegative chlorine and nitrogen atoms will be

the most deshielded.

Experimental Protocols for Physicochemical
Characterization
For properties where data is unavailable, standardized experimental protocols are necessary.

The following methodologies are designed to be self-validating and provide reliable data.

Protocol for Melting Point Determination
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Causality: The melting point is a critical indicator of purity. A sharp, narrow melting range

suggests a highly pure compound, while a broad and depressed range indicates the presence

of impurities. The capillary method is a standard, reliable technique requiring minimal sample.

Methodology:

Sample Preparation: Finely powder a small amount of dry 3-Chloropyridazine-4-carboxylic
acid.

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3

mm.

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (if

unknown, a preliminary rapid run can establish an approximate range).

Measurement: Decrease the heating rate to 1-2 °C per minute.

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-

T₂.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1603509?utm_src=pdf-body
https://www.benchchem.com/product/b1603509?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Dry Sample

Powder Sample

Pack Capillary Tube

Place in Apparatus

Rapid Heating
(to ~20°C below expected MP)

Slow Heating
(1-2°C / min)

Observe & Record T1
(First liquid drop)

Observe & Record T2
(All liquid)

End: Melting Range (T1-T2)

Click to download full resolution via product page

Caption: Figure 2. Workflow for Melting Point Determination.
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Protocol for pKa Determination via Potentiometric
Titration
Causality: The pKa value is the negative log of the acid dissociation constant and is

fundamental to understanding a compound's ionization state at a given pH. This property

governs solubility, membrane permeability, and receptor interactions in drug development.

Potentiometric titration provides a precise measure of pKa by monitoring pH changes during

neutralization.

Methodology:

Solution Preparation: Accurately weigh a sample of 3-Chloropyridazine-4-carboxylic acid
and dissolve it in a known volume of deionized water or a water/co-solvent mixture (e.g.,

water/methanol) if solubility is low.

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature

(e.g., 25 °C). Immerse a calibrated pH electrode and a magnetic stirrer.

Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant,

delivered via a calibrated burette or automatic titrator.

Titration: Add the titrant in small, precise increments, allowing the pH to stabilize after each

addition. Record the pH value and the volume of titrant added.

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a

titration curve.

pKa Calculation: The pH at the half-equivalence point (the point where half of the acid has

been neutralized) is equal to the pKa of the compound. This can be determined from the

midpoint of the steepest part of the curve or by calculating the first derivative of the curve.

Protocol for Aqueous Solubility Determination (Shake-
Flask Method)
Causality: Solubility is a critical determinant of a drug candidate's absorption and bioavailability.

The shake-flask method (OECD Guideline 105) is the gold standard for determining aqueous

solubility, as it ensures that equilibrium is reached between the solid and dissolved states.
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Methodology:

Sample Addition: Add an excess amount of 3-Chloropyridazine-4-carboxylic acid to a vial

containing a known volume of a buffered aqueous solution at a specific pH (e.g., pH 7.4 to

simulate physiological conditions).

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a

predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved. A preliminary

experiment can determine the time required to reach equilibrium.

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to

settle. Centrifuge or filter the sample (using a filter that does not bind the analyte) to obtain a

clear, saturated solution.

Quantification: Accurately dilute an aliquot of the saturated solution and determine the

concentration of the dissolved compound using a validated analytical method, such as High-

Performance Liquid Chromatography (HPLC) with UV detection.

Calculation: Calculate the original concentration in the saturated solution to determine the

solubility in units such as mg/mL or µM.

Stability and Storage
While specific stability studies for this compound are not published, general principles for

heterocyclic carboxylic acids apply.

Chemical Stability: The compound is expected to be stable under standard laboratory

conditions. However, prolonged exposure to high temperatures, strong bases (which could

promote decarboxylation or ring-opening), or strong reducing agents should be avoided.

Stability studies on similar pyridazine and pyridine compounds have shown them to be

chemically robust under controlled conditions.[11][12]

Recommended Storage: To ensure long-term integrity, 3-Chloropyridazine-4-carboxylic
acid should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or

nitrogen) at refrigerated temperatures (2-8°C).[2] This minimizes degradation from

atmospheric moisture and potential thermal decomposition.
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Conclusion
3-Chloropyridazine-4-carboxylic acid is a high-value chemical intermediate with significant

potential in synthetic and medicinal chemistry. Its physicochemical properties—both known and

those requiring experimental determination—are the guiding parameters for its successful

application. The density, boiling point, and predicted spectral characteristics provide a solid

foundation for its identification and handling. By employing the robust experimental protocols

detailed in this guide for determining melting point, pKa, and solubility, researchers can

generate the critical data needed to unlock the full potential of this versatile building block in the

development of next-generation pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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